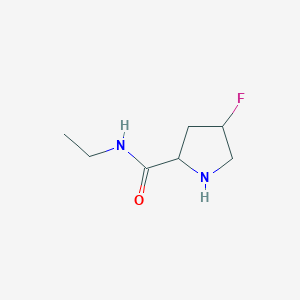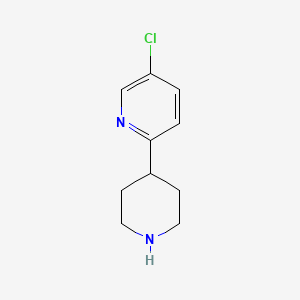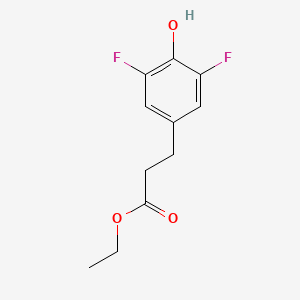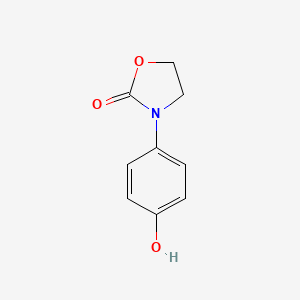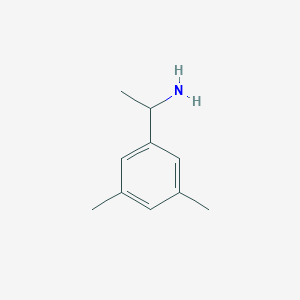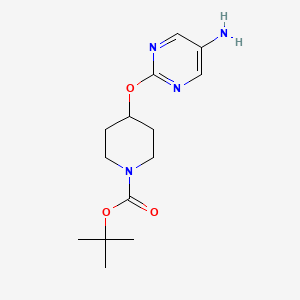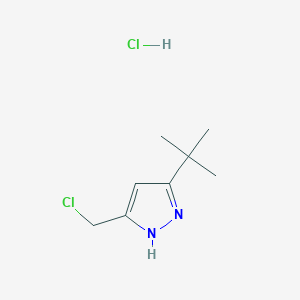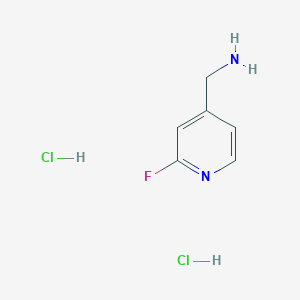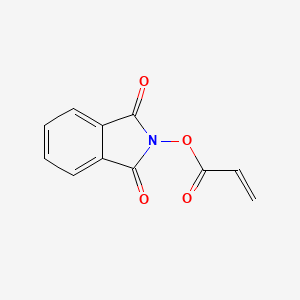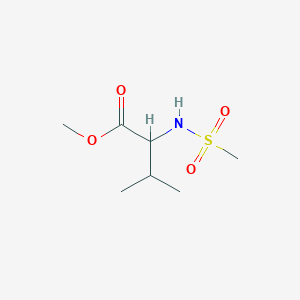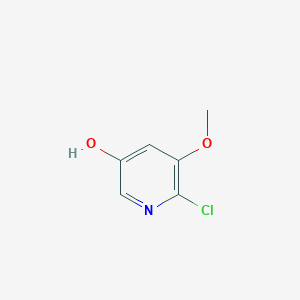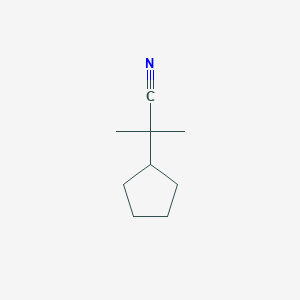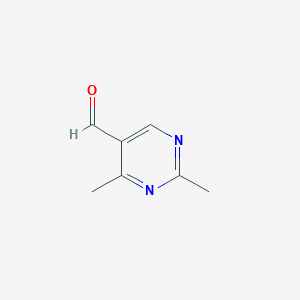
2,4-Dimethylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrimidine-5-carbaldehyde is a chemical compound with the linear formula C7H8N2O . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes 2,4-Dimethylpyrimidine-5-carbaldehyde, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine-5-carbaldehyde is represented by the linear formula C7H8N2O .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Anti-Tubercular Activities
- Summary of Application: 2,4-Diaminopyrimidine core-based derivatives, which include 2,4-Dimethylpyrimidine-5-carbaldehyde, have been studied for their anti-tubercular activities .
- Methods of Application: The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells . In the molecular simulations performed to understand the binding poses of the compounds, it was noticed that only side chains of a certain size can occupy the glycerol binding site .
3. Antioxidant Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antibacterial Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antibacterial effects . They are known to inhibit the growth of bacteria and are therefore of interest in the development of new antibiotics.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
5. Antiviral Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antiviral effects . They are known to inhibit the replication of viruses and are therefore of interest in the development of new antiviral drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antifungal Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antifungal effects . They are known to inhibit the growth of fungi and are therefore of interest in the development of new antifungal drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZFYWWPZMSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine-5-carbaldehyde | |
CAS RN |
933702-51-3 |
Source


|
| Record name | 2,4-dimethylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

